2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride
CAS No.: 1803583-95-0
Cat. No.: VC2591765
Molecular Formula: C9H12ClFN2O
Molecular Weight: 218.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1803583-95-0 |
---|---|
Molecular Formula | C9H12ClFN2O |
Molecular Weight | 218.65 g/mol |
IUPAC Name | 2-amino-5-fluoro-N,N-dimethylbenzamide;hydrochloride |
Standard InChI | InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H |
Standard InChI Key | WPDFIXCQNQIJGQ-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl |
Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl |
Fundamental Chemical Properties
2-Amino-5-fluoro-N,N-dimethylbenzamide hydrochloride belongs to the benzamide class of compounds, characterized by specific structural features that contribute to its potential pharmaceutical applications. This compound presents distinct chemical properties that make it valuable for research and development purposes.
Structural Identification
The compound features an amino group at the second position and a fluoro substituent at the fifth position on the aromatic ring, with two methyl groups attached to the nitrogen atom of the amide group. This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological interactions. The hydrochloride salt formation enhances stability and solubility characteristics important for pharmaceutical applications.
Physical and Chemical Parameters
The following table summarizes the key physical and chemical parameters of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride:
Parameter | Value |
---|---|
CAS Number | 1803583-95-0 |
Molecular Formula | C9H12ClFN2O |
Molecular Weight | 218.65 g/mol |
Appearance | Not specified in available data |
Solubility | Enhanced in polar solvents (inferred from salt form) |
The compound's molecular structure contains several key functional groups, including an amino group, a fluorine substituent, and a dimethylamide group, all of which contribute to its chemical reactivity profile and potential biological interactions .
Synthesis Methodologies
The synthesis of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride typically involves several carefully controlled chemical reactions, with specific attention to reaction conditions to ensure high purity and yield.
Common Synthetic Routes
The synthesis of this compound generally begins with commercially available precursors such as 2-amino-5-fluorobenzoic acid or 2-amino-5-fluorobenzoyl chloride. The synthetic pathway involves several critical steps that must be carefully monitored and controlled to achieve the desired product with high purity and yield.
Reaction Parameters and Optimization
Several key parameters significantly influence the synthesis process:
-
Temperature control is essential for optimizing reaction kinetics and preventing undesired side reactions
-
Solvent selection affects solubility, reaction rates, and product isolation
-
Reaction time must be optimized to ensure complete conversion while minimizing decomposition
-
Purification techniques, including recrystallization and chromatography, are critical for achieving pharmaceutical-grade purity
Monitoring techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed throughout the synthesis process to assess reaction progress and final product characteristics. These analytical methods ensure that the synthesized compound meets the required specifications for research and potential pharmaceutical applications.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride.
Spectroscopic Analysis
Multiple spectroscopic techniques are typically employed for structural elucidation and purity assessment of this compound:
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and positions of key functional groups
-
Infrared (IR) spectroscopy helps identify characteristic functional group vibrations, particularly the amino, amide, and C-F bonds
-
Mass spectrometry confirms the molecular weight and can provide fragmentation patterns specific to the compound's structure
These complementary analytical approaches provide a comprehensive characterization profile that ensures both the identity and quality of the synthesized material.
Chromatographic Methods
Chromatographic techniques are essential for purity determination and quality control:
-
High-Performance Liquid Chromatography (HPLC) is used to determine purity percentages and identify potential impurities
-
Thin-Layer Chromatography (TLC) provides a rapid assessment of reaction progress and preliminary purity evaluation
The integration of these analytical methods establishes a robust characterization protocol that supports both research applications and potential pharmaceutical development efforts.
Mechanism of Action and Biological Activity
The biological activity of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is closely related to its structural features and chemical reactivity.
Structural Basis for Activity
The compound's biological activity likely stems from several key structural features:
-
The amino group at the 2-position can participate in hydrogen bonding with biological targets
-
The fluorine atom at the 5-position enhances metabolic stability and potentially modifies binding affinity to target proteins
-
The dimethylamide group can influence lipophilicity and binding characteristics in biological systems
These structural elements collectively contribute to the compound's potential interactions with biological macromolecules, including enzymes and receptors that may be relevant to pharmaceutical applications.
Target Interactions
The mechanism of action for compounds like 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride often involves specific interactions with biological targets:
-
The compound may serve as an enzyme inhibitor by binding to active sites or allosteric regions
-
Receptor interactions could potentially modulate signaling pathways relevant to therapeutic applications
-
Structure-activity relationship (SAR) studies provide critical insights into how specific molecular features influence binding affinity and selectivity
Further research into the compound's interactions with specific biological targets would provide valuable insights into its potential therapeutic applications and mechanism of action.
Research Applications
2-Amino-5-fluoro-N,N-dimethylbenzamide hydrochloride has several important research applications, particularly in pharmaceutical development.
Pharmaceutical Intermediate
The compound serves as a valuable pharmaceutical intermediate, acting as a building block in the synthesis of more complex bioactive molecules. Its specific functional group arrangement makes it particularly useful for constructing compounds with targeted biological activities.
Drug Development
In medicinal chemistry research, this compound is of significant interest for several reasons:
-
The presence of the amino and fluoro groups may enhance binding affinity or selectivity for specific biological targets
-
Structure-activity relationship (SAR) studies involving this compound can provide critical insights for drug design optimization
-
The compound's structural features may be incorporated into drug candidates with improved pharmacokinetic or pharmacodynamic properties
These applications highlight the importance of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride in contemporary pharmaceutical research and development efforts.
Global Trade and Regulatory Aspects
The compound has established presence in international chemical trade, indicated by its inclusion in standardized classification systems for import and export activities.
Trade Classification
2-Amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is classified within international trade systems:
-
It falls under Chapter 29 (Organic Chemicals) in the Harmonized System Nomenclature (HSN)
-
The compound appears in shipment records, indicating its active role in international chemical trade
This classification facilitates international commerce and regulatory compliance for research institutions and pharmaceutical organizations utilizing this compound.
Regulatory Considerations
As with many research chemicals and pharmaceutical intermediates, regulatory considerations apply to the handling, transport, and use of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride:
-
Standard precautionary measures for laboratory chemicals apply, including proper containment, handling, and disposal procedures
-
Safety documentation, including Material Safety Data Sheets (MSDS), must accompany the compound during transport and storage
These regulatory aspects ensure safe handling and appropriate use of the compound in research and development contexts.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume